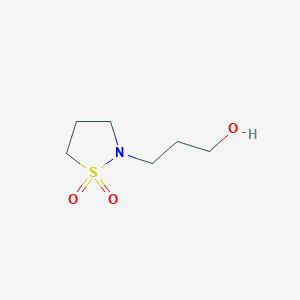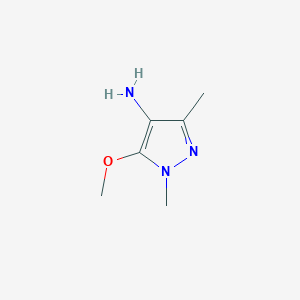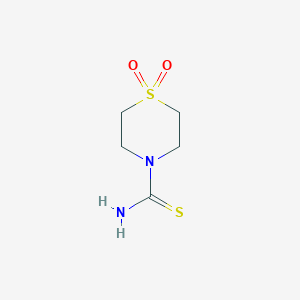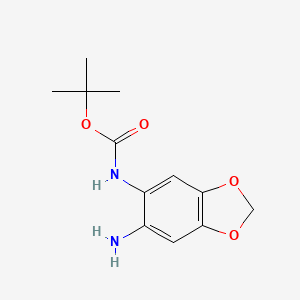![molecular formula C12H15F3N2O B1438973 [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1094436-83-5](/img/structure/B1438973.png)
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine
Vue d'ensemble
Description
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine is a useful research compound. Its molecular formula is C12H15F3N2O and its molecular weight is 260.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including 4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine, have been the focus of significant research due to their broad spectrum of pharmacological activities. These derivatives have been explored for their potential in treating various conditions, owing to their presence in compounds with diverse pharmacological activities. The review by Asif and Imran (2019) highlights the importance of morpholine derivatives in the development of new pharmacological agents, indicating their critical role in designing drugs with enhanced efficacy and specificity Asif & Imran, 2019.
Biomedical Applications
In the realm of biomedical science, morpholine derivatives have been explored for their therapeutic potentials, such as in the development of novel treatments for CNS disorders and as part of drug delivery systems. The research underscores the versatility of morpholine derivatives in creating compounds that can cross the blood-brain barrier, offer neuroprotection, or serve as building blocks for drugs targeting central nervous system (CNS) diseases. One study, for example, discusses the role of morpholino oligos in gene function inhibition, which could be pivotal for targeted genetic therapies in various diseases, including genetic disorders and cancer Heasman, 2002.
Materials Science and Organic Electronics
Morpholine derivatives are also significant in materials science, particularly in the development of organic electronics. These compounds are part of research efforts aimed at creating better performing organic light-emitting diodes (OLEDs) and other electronic devices. The review by Squeo and Pasini (2020) discusses the structural design and synthesis of BODIPY-based organic semiconductors, including morpholine derivatives, for application in OLED devices, highlighting the material's potential for 'metal-free' infrared emitters Squeo & Pasini, 2020.
Propriétés
IUPAC Name |
[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(2-1-9(11)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWJRZUKFFPOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)



![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)




![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)
![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)


